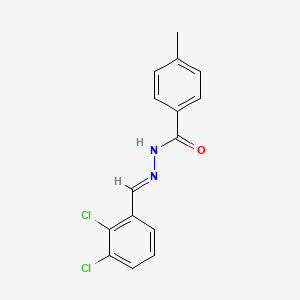
N'-(2,3-dichlorobenzylidene)-4-methylbenzohydrazide
説明
N'-(2,3-dichlorobenzylidene)-4-methylbenzohydrazide, commonly known as DBM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBM belongs to the class of hydrazones and has been studied extensively for its pharmacological and biological effects.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic properties. It has been shown to possess anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. DBM has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have a protective effect against oxidative stress and inflammation, which are implicated in the development of various diseases. DBM has been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in cells.
作用機序
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. DBM has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are implicated in the development of cancer and other diseases. DBM has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
DBM has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of enzymes involved in the production of reactive oxygen species, and inhibit the activity of NF-κB. DBM has also been shown to improve insulin sensitivity and glucose uptake in cells, which may have implications for the treatment of diabetes. Additionally, DBM has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily obtained. It has been extensively studied, and its potential therapeutic properties have been well documented. However, there are also limitations to using DBM in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. Additionally, the optimal dosage and duration of treatment with DBM are not well defined.
将来の方向性
There are several future directions for research on DBM. One area of interest is the development of novel derivatives of DBM with improved pharmacological properties. Another area of interest is the investigation of the potential use of DBM in combination with other anticancer drugs to enhance their efficacy. Additionally, the effects of DBM on other diseases, such as neurodegenerative diseases, could be investigated. Finally, more research is needed to fully understand the mechanism of action of DBM and its effects on various cell types and experimental conditions.
Conclusion
In conclusion, DBM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to possess anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. DBM has been extensively studied for its potential use in the treatment of various types of cancer, diabetes, and other diseases. While there are limitations to using DBM in lab experiments, it has several advantages and has the potential to be developed into a novel therapeutic agent. Further research is needed to fully understand the mechanism of action of DBM and its effects on various cell types and experimental conditions.
特性
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-10-5-7-11(8-6-10)15(20)19-18-9-12-3-2-4-13(16)14(12)17/h2-9H,1H3,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFEMCCAVKBOI-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


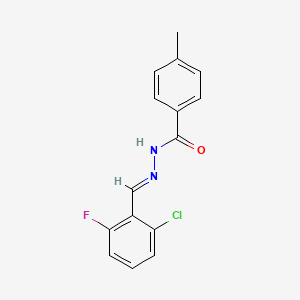

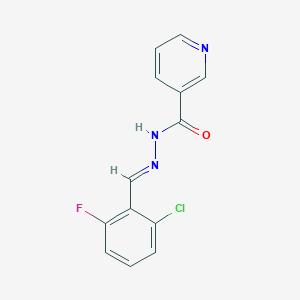
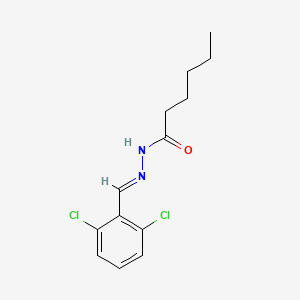
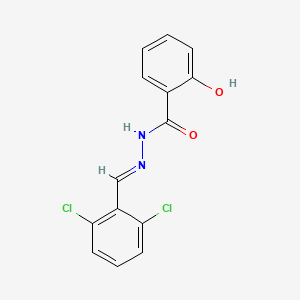

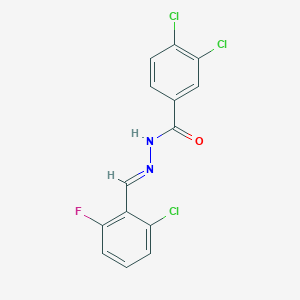
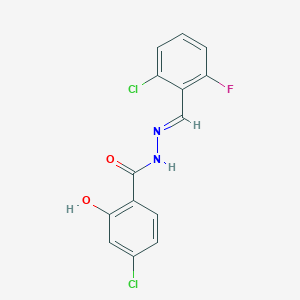

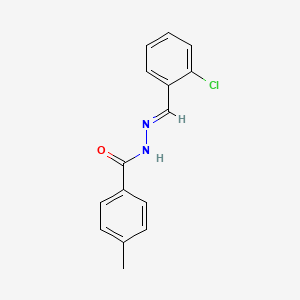
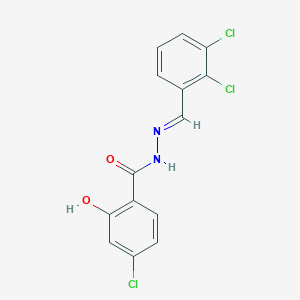

![1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3847726.png)
![3,4-dichloro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3847730.png)
